molecular formula C23H23FN2O3S B2436212 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 920222-48-6

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2436212
CAS No.: 920222-48-6
M. Wt: 426.51
InChI Key: WMJGLMKDLKNDDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine and acetamide cores. The presence of the fluorine atom could influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the fluorophenyl group is likely to be quite reactive, due to the electronegativity of the fluorine atom .

Scientific Research Applications

Synthesis and Imaging Probe Development

One of the primary applications of related chemical compounds involves their synthesis and evaluation as imaging probes, particularly for positron emission tomography (PET) studies. For instance, compounds like AC90179, a highly potent and selective competitive 5-HT2A antagonist, were labeled with [11C]-methylation for PET studies. Despite achieving high penetration across the blood-brain barrier, a lack of tracer retention or specific binding indicated limitations in its use as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006). Similarly, compounds targeting peripheral benzodiazepine receptors (PBR) were synthesized and evaluated, demonstrating significant binding in brain regions with high PBR density (Zhang et al., 2003).

Pharmacological Characterization and Kinetic Studies

Another vital application area is the pharmacological characterization and kinetic studies of similar compounds. For example, the selective inhibition of orexin-1 receptor (OX1R) mechanisms by certain compounds has indicated a major role in binge eating, suggesting their potential as novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012). Additionally, studies on the synthesis and Src kinase inhibitory and anticancer activities of N-benzyl substituted acetamide derivatives have provided insights into their structure-activity relationships and potential therapeutic applications (Fallah-Tafti et al., 2011).

Molecular Docking and Enzyme Inhibitory Activities

Research on novel compounds also extends to molecular docking and enzyme inhibitory activities, aiding in the discovery of potential therapeutic agents. The synthesis and evaluation of derivatives for inhibitory potential against enzymes like bovine carbonic anhydrase (bCA-II) and acetylcholinesterase (AChE) have led to identifying compounds with significant activity, providing a foundation for further SAR studies and the development of new pharmacological agents (Virk et al., 2018).

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-16-3-5-17(6-4-16)12-25-23(28)14-26-13-22(29-2)21(27)11-19(26)15-30-20-9-7-18(24)8-10-20/h3-11,13H,12,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJGLMKDLKNDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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